2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
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Overview
Description
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenoxy group and a diphenylbutenyl moiety. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with N-methylethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Droloxifene: Another SERM with similar properties to tamoxifen but with different pharmacokinetic profiles.
Endoxifen: An active metabolite of tamoxifen with potent anti-estrogenic effects.
Uniqueness
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine is unique due to its specific structural features and its ability to modulate estrogen receptor activity. Unlike other similar compounds, it may offer distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H27NO |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24+ |
InChI Key |
NYDCDZSEEAUOHN-OCOZRVBESA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Origin of Product |
United States |
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